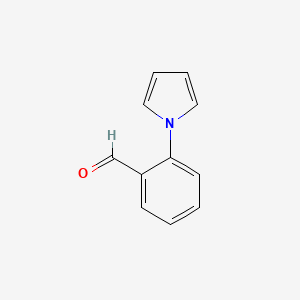

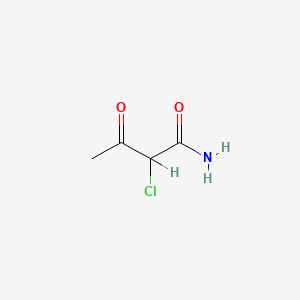

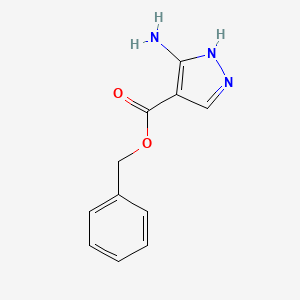

benzyl 5-amino-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Benzyl 5-Amino-1H-Pyrazole-4-Carboxylate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods. In

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Benzyl 5-amino-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various pyrazole derivatives. These derivatives are structurally diverse and possess valuable synthetic, biological, and photophysical properties . The compound’s reactivity allows for the formation of complex structures, which are crucial in pharmaceuticals and material science.

Biological Activity Studies

This compound is used in the design and synthesis of molecules with potential biological activities. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been explored for their antitumor activities as adenosine deaminase inhibitors . Such studies are pivotal in drug discovery and development.

Photophysical Property Analysis

The photophysical properties of pyrazole derivatives make them interesting candidates for studying light-induced processes. Benzyl 5-amino-1H-pyrazole-4-carboxylate can be used to synthesize compounds that exhibit unique photophysical behaviors, which are important in the development of new materials for electronics and photonics .

Industrial Chemical Production

In the industrial sector, this compound is utilized for synthesizing chemicals that have significant applications. The versatility of pyrazole derivatives synthesized from benzyl 5-amino-1H-pyrazole-4-carboxylate is beneficial in creating industrially relevant chemicals .

Development of Synthetic Methodologies

Researchers use benzyl 5-amino-1H-pyrazole-4-carboxylate to develop new synthetic methodologies. It’s a building block for creating fused pyrazole systems, which are important in organic chemistry for the development of new reactions and processes .

Material Science Applications

Due to its structural properties, benzyl 5-amino-1H-pyrazole-4-carboxylate is instrumental in material science research. It can lead to the creation of new materials with desirable properties such as enhanced durability, conductivity, or biocompatibility .

Pharmaceutical Research

In pharmaceutical research, benzyl 5-amino-1H-pyrazole-4-carboxylate is used to create compounds that can be tested for various therapeutic effects. Its derivatives are often screened for activity against a range of diseases, contributing to the discovery of new drugs .

Agrochemical Development

The compound’s derivatives are also investigated for their potential use in agrochemicals. They can be formulated into products that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Mecanismo De Acción

Target of Action

Benzyl 5-amino-1H-pyrazole-4-carboxylate is a derivative of 5-amino-pyrazoles . It has been found to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .

Mode of Action

This compound has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFR . It demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays .

Result of Action

The compound has shown to strongly suppress the proliferation of certain cancer cells . For instance, it has demonstrated strong inhibitory effects on NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Propiedades

IUPAC Name |

benzyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEUXDWEKIOSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402351 | |

| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 5-amino-1H-pyrazole-4-carboxylate | |

CAS RN |

32016-28-7 | |

| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.